molecular formula C18H20N4O3 B2834463 5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-88-2

5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2834463
CAS No.: 941909-88-2
M. Wt: 340.383
InChI Key: AUJJLLGCTJOBBS-UHFFFAOYSA-N
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Description

5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties . The compound’s structure features a pyrido[2,3-d]pyrimidine core with various functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This can be achieved through nucleophilic substitution reactions where a methoxybenzyl halide reacts with an amine group on the pyrido[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidine core or the methoxybenzyl group, potentially yielding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, 5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential anti-inflammatory and antimicrobial properties . It can inhibit the activity of certain enzymes and proteins involved in inflammatory pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as 5-amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

    Pyrazolo[4,3-d]pyrimidines: These compounds have a similar heterocyclic structure but with a pyrazole ring fused to the pyrimidine core.

Uniqueness

5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group, in particular, enhances its ability to interact with biological targets and modulate their activity .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-11-9-20-16-14(17(23)22(3)18(24)21(16)2)15(11)19-10-12-5-7-13(25-4)8-6-12/h5-9H,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJJLLGCTJOBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NCC3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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